N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-19(2)26(22,23)20-9-7-13(8-10-20)11-18-17(21)16-12-24-14-5-3-4-6-15(14)25-16/h3-6,13,16H,7-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQJDDMSPVVRTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with significant potential for various biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a benzo[b][1,4]dioxine core, which is known for its biological properties. The incorporation of a piperidine ring with a dimethylsulfamoyl group enhances its potential interactions with biological targets. This unique combination suggests that the compound may exhibit anti-inflammatory, anticancer, and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperidine Derivative : The piperidine ring is functionalized with a dimethylsulfamoyl group.
- Coupling Reaction : The piperidine derivative is then reacted with appropriate precursors to form the benzo[b][1,4]dioxine structure.
- Final Modifications : Additional functional groups may be introduced to enhance biological activity.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator , affecting various signaling pathways crucial for cellular functions. For example, it could potentially inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes .
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. Studies have shown that derivatives of the benzo[b][1,4]dioxine structure can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Analogous compounds have been reported to inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, the inhibition of the p38 MAPK pathway has been associated with reduced tumor cell proliferation .
Antimicrobial Activity
There is emerging evidence that compounds containing similar structural motifs possess antimicrobial properties against various pathogens. These activities may include inhibition of bacterial growth and disruption of biofilm formation.
Case Studies and Research Findings
Scientific Research Applications
Research Applications
The compound has been evaluated in several research contexts:
- Medicinal Chemistry : Its unique structural features make it an attractive candidate for developing new therapeutics targeting inflammatory diseases and cancer.
- Biological Assays : It has been tested in various assays to evaluate its efficacy against cancer cell lines and inflammatory models. For instance, derivatives of similar compounds have shown cytotoxic effects against colon and breast cancer cells .
- Structure-Activity Relationship Studies : Researchers are investigating the relationship between the compound's structure and its biological activity using quantitative structure–activity relationship (QSAR) methods to optimize its therapeutic potential .
Case Studies
Several studies have documented the effects of related compounds:
- A study demonstrated that compounds with similar sulfonamide functionalities exhibited significant anti-inflammatory properties in vitro .
- Another investigation highlighted the anticancer potential of thiazole derivatives that share structural similarities with N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- Methodology : Multi-step synthesis typically involves:
- Coupling reactions : Carbodiimide reagents (e.g., DCC or EDC) for amide bond formation between the piperidine and benzo[d][1,4]dioxine moieties .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) for intermediate steps, with ethanol for final crystallization .
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions and maximize yield .
- Key considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and validation by LC-MS/NMR .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Confirm connectivity of the dimethylsulfamoyl group (δ 2.8–3.2 ppm for N-CH₃) and benzo[d][1,4]dioxine protons (δ 4.2–4.5 ppm for the dioxane ring) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₂₈N₃O₅S) with <2 ppm error .
- X-ray crystallography : Resolve stereochemistry of the piperidine ring and carboxamide linkage .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Hazard mitigation :
- Use PPE (gloves, goggles, lab coats) due to potential irritancy of sulfonamide derivatives .
- Work in fume hoods to avoid inhalation of fine powders .
- Store at –20°C under inert atmosphere to prevent hydrolysis of the sulfamoyl group .
Advanced Research Questions
Q. How does the dimethylsulfamoyl group influence the compound’s binding affinity to biological targets?
- Mechanistic insights :
- The sulfamoyl group acts as a hydrogen-bond acceptor, enhancing interactions with serine/threonine kinases or GPCRs .
- Experimental validation :
- Molecular docking : Compare binding poses with/without the sulfamoyl group using AutoDock Vina .
- Surface plasmon resonance (SPR) : Measure KD values against purified targets (e.g., µM range for kinase inhibition) .
- Table : Functional group contributions to binding energy
| Group | Target Interaction | ΔG (kcal/mol) |
|---|---|---|
| Dimethylsulfamoyl | Hydrogen bonding with Asp189 | –5.2 |
| Benzo[d][1,4]dioxine | Hydrophobic pocket occupancy | –3.8 |
Q. How can researchers resolve contradictions in reported bioactivity data across different assays?
- Case study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for the same kinase):
- Root cause analysis :
- Assay variability (e.g., ATP concentration differences in kinase assays) .
- Compound stability: Degradation in DMSO stock solutions over time .
- Mitigation :
- Standardize assay conditions (e.g., 1 mM ATP, 1% DMSO final concentration).
- Use fresh stock solutions validated by HPLC .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Approaches :
- Microsomal stability assays : Identify vulnerable sites (e.g., piperidine N-demethylation) using liver microsomes + NADPH .
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism .
- Data : Half-life improvement from 15 min (parent) to 120 min (fluorinated analog) in rat liver microsomes .
Q. How does the compound’s conformational flexibility impact its pharmacodynamic profile?
- Methods :
- Molecular dynamics (MD) simulations : Analyze piperidine ring puckering and dioxane ring torsion angles over 100 ns trajectories .
- SAR studies : Compare rigid analogs (e.g., locked dioxane ring) vs. flexible derivatives in cell-based assays .
- Key finding : Increased rigidity reduces off-target effects but may lower solubility .
Methodological Guidelines
-
Table : Solvent optimization for synthesis
Solvent Yield (%) Purity (%) DMF 65 92 DCM 58 88 Ethanol 72 95 -
Critical steps :
- Avoid prolonged exposure to moisture during sulfamoyl group installation .
- Use scavengers (e.g., HOBt) during coupling to suppress racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
